Altropane I-123
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Altropane I-123 is a biochemical.
Applications De Recherche Scientifique
Parkinson's Disease Research Altropane I-123 has been extensively researched for its applications in Parkinson's disease. Studies have used Altropane I-123 in conjunction with Single Photon Emission Computed Tomography (SPECT) imaging to evaluate dopamine transporter (DAT) levels in Parkinson's disease models. For example, Gleave et al. (2011) found that Altropane I-123 binding correlated with the content of dopamine in the striatum, making it a potential marker for measuring dopamine content in cell replacement therapies (Gleave, Farncombe, Saab, & Doering, 2011). Additionally, Fischman et al. (1998) highlighted the use of Altropane I-123 for rapid and specific striatal binding, suggesting its effectiveness in diagnosing Parkinson's disease (Fischman, Bonab, Babich, Palmer, Alpert, Elmaleh, Callahan, Barrow, Graham, Meltzer, Hanson, & Madras, 1998).
Imaging and Diagnostic Applications Altropane I-123 has shown potential in imaging and diagnostic applications beyond Parkinson's disease. Fernandez et al. (2001) discussed its utility as a SPECT ligand with high affinity and selectivity for the dopamine transporter, useful in detecting early Parkinson's disease (Fernandez, Friedman, Fischman, Noto, & Lannon, 2001). Additionally, Kijewski et al. (2000) assessed its potential performance in diagnostic imaging tasks related to Parkinson's disease, emphasizing its utility in higher-resolution SPECT systems (Kijewski, Moore, Jadvar, Zimmerman, & Müller, 2000).
Pharmacokinetic Studies Altropane I-123 has been subject to pharmacokinetic studies to better understand its behavior in biological systems. Hettiarachchi et al. (2000) developed and validated methods for analyzing Altropane in biological environments, facilitating the study of its pharmacokinetic properties in animal models (Hettiarachchi, Green, Ridge, Wu, Catz, & Salem, 2000).
Potential in Clinical Trials Altropane I-123's role in clinical trials has been noted, particularly in phase I, II, and III trials for conditions like Parkinson's disease and ADHD, as outlined by Cattabeni (2002) (Cattabeni, 2002).
Comparative Studies with Other Imaging Agents Comparative studies have been conducted to evaluate the efficacy of Altropane I-123 against other imaging agents. Fischman et al. (2001) discussed the use of Altropane with [11C] labeling, providing an equivalent and complementary tracer for PET studies (Fischman, Bonab, Babich, Livni, Alpert, Meltzer, & Madras, 2001).
Quality Assessment in Clinical Imaging Sahani et al. (2000) investigated the performance of off-site core laboratories compared to on-site investigators in analyzing Altropane I-123 images, emphasizing the importance of training and experience in consistent data acquisition (Sahani, Saini, Fatuga, Halpern, Lanser, Zimmerman, & Fischman, 2000).
Propriétés
Numéro CAS |
208517-65-1 |
---|---|
Nom du produit |
Altropane I-123 |
Formule moléculaire |
C18H21F123INO2 |
Poids moléculaire |
425.275 |
Nom IUPAC |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-((E)-3-(iodo-123I)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1/i20-4 |
Clé InChI |
GTQLIPQFXVKRKJ-HYRAKNMCSA-N |
SMILES |
COC([C@@H]1[C@H]2CC[C@@H](C[C@@H]1c3ccc(F)cc3)N2C/C=C/[123I])=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Altropane I-123 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.